Guanidine, N-cyano-N'-(3-cyanophenyl)-N''-(1,1-dimethylethyl)-
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Overview
Description
Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a guanidine group, two cyano groups, and a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzonitrile with tert-butyl isocyanide in the presence of a strong base, such as sodium hydride, to form the desired guanidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)-.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The cyano groups and guanidine moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, N-cyano-N’-(4-cyanophenyl)-N’'-(1,1-dimethylethyl)-
- Guanidine, N-cyano-N’-(2-cyanophenyl)-N’'-(1,1-dimethylethyl)-
- Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-methyl-
Uniqueness
Guanidine, N-cyano-N’-(3-cyanophenyl)-N’'-(1,1-dimethylethyl)- stands out due to the specific positioning of the cyano groups and the tert-butyl group, which influence its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185500-62-3 |
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Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-(3-cyanophenyl)guanidine |
InChI |
InChI=1S/C13H15N5/c1-13(2,3)18-12(16-9-15)17-11-6-4-5-10(7-11)8-14/h4-7H,1-3H3,(H2,16,17,18) |
InChI Key |
ANINOMQWLXANFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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